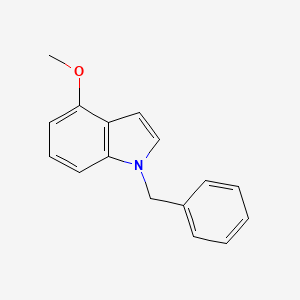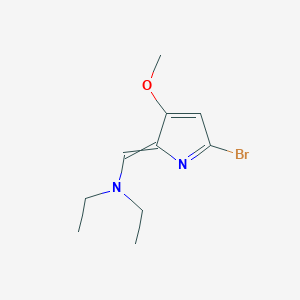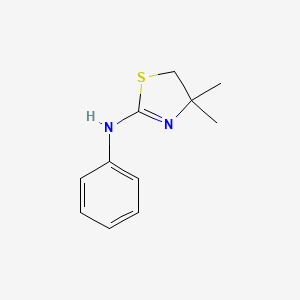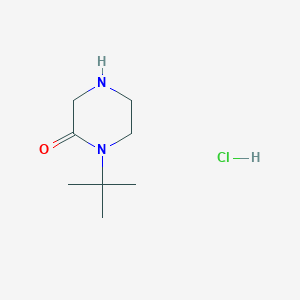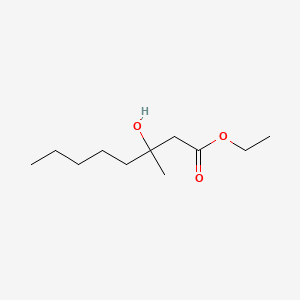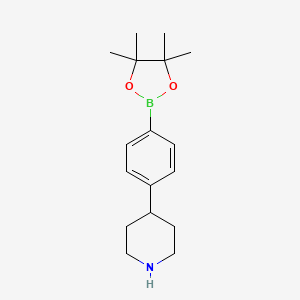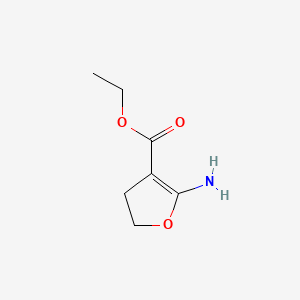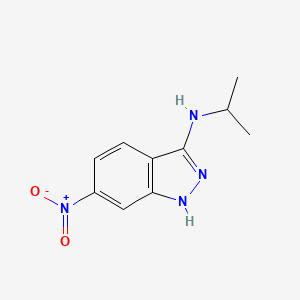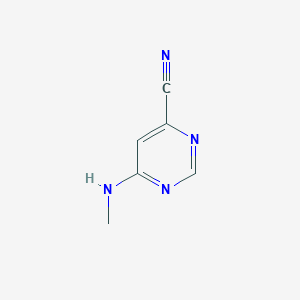
6-(Methylamino)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylamino)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H6N4 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile typically involves the reaction of 6-chloropyrimidine-4-carbonitrile with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-(Methylamino)pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-(Methylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair.
相似化合物的比较
6-Amino-pyrimidine-4-carbonitrile: Similar structure but with an amino group instead of a methylamino group.
6-Methyl-pyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of a methylamino group.
4-Cyano-6-methylamino-pyrimidine: Similar structure but with a cyano group at position 4.
Uniqueness: 6-(Methylamino)pyrimidine-4-carbonitrile is unique due to the presence of both a methylamino group and a cyano group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
6-(methylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H6N4/c1-8-6-2-5(3-7)9-4-10-6/h2,4H,1H3,(H,8,9,10) |
InChI 键 |
DCJDZFSOHCUTJC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=NC(=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Acetic acid, 2-[4-[[4-(2-chlorophenyl)-2-thiazolyl]methoxy]-2-methylphenoxy]-, methyl ester](/img/structure/B8785332.png)
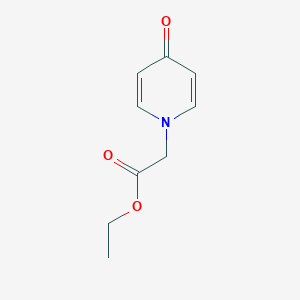
![4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8785344.png)
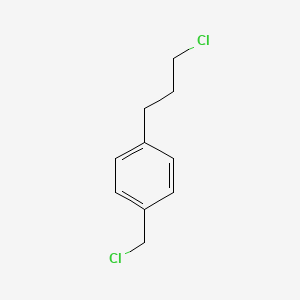
![5-Iodo-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8785367.png)
![(4-Fluorophenyl)(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B8785377.png)
